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An In-depth Technical Guide to the Biological Function of the HCMV Terminase Complex

Executive Summary
The Human Cytomegalovirus (HCMV) terminase complex is an essential multi-protein machine

responsible for cleaving viral DNA concatemers and packaging unit-length genomes into newly

formed capsids. This process is critical for the production of infectious virions and represents a

key step in the viral replication cycle. Comprising the core subunits pUL56, pUL89, and pUL51,

the complex combines ATPase, nuclease, and DNA-binding functions. Due to its essential

nature and the absence of a homologous system in human cells, the terminase complex is a

prime target for antiviral drug development, exemplified by the clinical success of the inhibitor

Letermovir. This guide provides a detailed examination of the terminase complex's

composition, the specific functions of its subunits, the mechanics of DNA packaging, and its

validation as a therapeutic target. It further outlines key experimental protocols used in its study

for researchers and drug development professionals.

Introduction to HCMV and DNA Packaging
Human Cytomegalovirus (HCMV), a member of the betaherpesvirus subfamily, is a ubiquitous

pathogen that establishes lifelong latency following primary infection. While typically

asymptomatic in healthy individuals, HCMV can cause severe, life-threatening disease in the

immunocompromised, such as transplant recipients and AIDS patients, and is a leading viral

cause of congenital birth defects.[1][2]
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The viral replication cycle involves the synthesis of its large double-stranded DNA genome

(~235 kbp) within the nucleus of the host cell.[3] Replication occurs via a rolling-circle

mechanism, producing long, head-to-tail concatemers of the viral genome.[2] For a new virus

particle to become infectious, a single, unit-length genome must be precisely excised from this

concatemer and encapsidated into a pre-formed procapsid. This critical process of DNA

cleavage and packaging is orchestrated by the viral terminase complex.[2][4]

The Terminase Holoenzyme: Composition and
Architecture
The functional HCMV terminase is a hetero-oligomeric complex composed of three essential

core protein subunits: pUL56, pUL89, and pUL51.[5][6] The assembly of this tripartite complex

is a highly regulated process characterized by mutual interplay, where the presence of all three

components is necessary for the stability and correct nuclear localization of the holoenzyme.[6]

[7] If one subunit is missing, the others are prone to proteasomal degradation, suggesting a

"folding-upon-binding" mechanism that ensures cooperative stability.[2][6] While the exact

stoichiometry remains unknown, electron microscopy has revealed that the core subunits

pUL56 and pUL89 form ring-shaped, toroidal structures, a common feature for DNA-

metabolizing proteins.[2][8]

This core complex docks onto the portal protein, pUL104, which forms a channel at a unique

vertex of the viral procapsid, serving as the conduit for DNA entry.[2]
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Fig 1. Interactions of the HCMV Terminase Complex Subunits.

Functional Roles of the Terminase Subunits
Each subunit of the terminase complex contributes a distinct enzymatic or structural function

essential for the overall process of genome packaging.
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pUL56: The ATPase Motor and DNA Recognition Unit
pUL56 is the large terminase subunit, homologous to the HSV-1 pUL28 protein.[2] Its primary

roles are:

DNA Recognition: pUL56 specifically recognizes and binds to cis-acting packaging signals,

known as pac motifs, located within the 'a' sequence of the viral DNA concatemer.[9] This

binding event is the first step in initiating the packaging process.

ATPase Activity: pUL56 possesses ATPase activity, which hydrolyzes ATP to provide the

energy required to translocate the negatively charged DNA genome into the confined space

of the procapsid against electrostatic and entropic forces.[10]

Portal Interaction: The C-terminal region of pUL56 interacts directly with the pUL104 portal

protein, docking the entire terminase-DNA complex to the procapsid and aligning the DNA for

entry.[1]

Nuclear Localization: pUL56 contains its own nuclear localization signal, allowing it to be

transported into the nucleus independently. It is required for the correct nuclear localization

of the other subunits.[6][8]

pUL89: The Nuclease Engine for Concatemer Resolution
pUL89 is the terminase subunit primarily responsible for the endonucleolytic cleavage of the

viral DNA.[11][12] Its key features include:

Endonuclease Activity: The C-terminal domain of pUL89 contains the active site for DNA

cleavage and possesses an RNase H-like structural fold.[2][13] This nuclease activity is

strongly dependent on the presence of manganese ions (Mn²⁺).[3][13] While pUL89 can

cleave DNA non-specifically in vitro, its interaction with pUL56 is thought to confer specificity

and enhance its activity during infection.[2][8]

Concatemer Cleavage: pUL89 performs both the initial nick to create a free end for

packaging and the terminal cut once a unit-length genome has been fully encapsidated.[11]

[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5972660/
https://academic.oup.com/nar/article/30/7/1695/2376038
https://pubmed.ncbi.nlm.nih.gov/11744697/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/209939Orig1s000,209940Orig1s000MicroR.pdf
https://seq.es/wp-content/uploads/2023/06/navarro28jun2023.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC101837/
https://www.researchgate.net/figure/Functional-viral-DNA-cleavage-assay-A-Schematic-model-of-HCMV-DNA-synthesis-and_fig4_51489265
https://pmc.ncbi.nlm.nih.gov/articles/PMC5244350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5972660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2941324/
https://www.esrf.fr/UsersAndScience/Publications/Highlights/2010/sb/sb18
https://pmc.ncbi.nlm.nih.gov/articles/PMC2941324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5972660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC101837/
https://www.researchgate.net/figure/Functional-viral-DNA-cleavage-assay-A-Schematic-model-of-HCMV-DNA-synthesis-and_fig4_51489265
https://pmc.ncbi.nlm.nih.gov/articles/PMC5244350/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interaction with pUL56: pUL89 interacts with pUL56, an association that is critical for its

function and stability.[2][10] This interaction enhances the overall efficiency of the complex.

pUL51: The Essential Scaffolding and Localization
Factor
pUL51 is a third, smaller component of the core terminase complex, essential for its function.[6]

[7]

Complex Stability: pUL51 interacts with both pUL56 and pUL89, acting as a crucial factor for

the assembly and stability of the tripartite holoenzyme.[6][7]

Subnuclear Localization: In the absence of pUL51, the pUL56 and pUL89 subunits are not

correctly localized to the nuclear replication compartments where DNA packaging occurs.[7]

Requirement for Cleavage: Experimental knockdown of pUL51 completely abolishes the

cleavage of concatemeric DNA and the packaging of genomes into capsids, demonstrating

its indispensable role.[7]

The Mechanism of Viral Genome Packaging
The packaging of the HCMV genome is a sequential, multi-step process powered by the

terminase complex.[2]

Nuclear Translocation: The terminase subunits are synthesized in the cytoplasm and

translocated into the nucleus. pUL56 moves independently, while pUL51 and pUL89 require

the full complex for correct localization.[6][8]

DNA Recognition and Procapsid Recruitment: The assembled terminase complex binds to

the pac sites on the DNA concatemer. This DNA-terminase unit then recruits an empty

procapsid.[2][4]

Portal Docking and Initial Cleavage: The complex docks at the pUL104 portal. The pUL89

subunit introduces an initial nick in the DNA duplex, creating a free end.[2]

DNA Translocation: Powered by pUL56's ATPase activity, the viral genome is threaded

through the portal and spooled into the procapsid.[2][10]
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Terminal Cleavage: Once a complete, unit-length genome is inside the capsid, pUL89

performs a second, terminal cleavage to release the packaged genome from the remainder

of the concatemer.[5]

Dissociation: The terminase complex disassociates from the now-filled capsid (termed a C-

capsid), which can proceed to the final stages of virion maturation and egress. The complex

is then free to initiate another round of packaging.[2][4]
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Fig 2. Step-wise workflow of the HCMV DNA packaging process.
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Quantitative Analysis of Terminase Function and
Inhibition
While detailed kinetic parameters for the HCMV terminase subunits are not extensively

published, functional assays have provided key quantitative insights, particularly regarding the

potency of inhibitors.

Parameter Subunit Value / Observation Reference

Enzymatic Activity pUL56
Possesses ATPase

activity.
[10]

pUL89

Possesses Mn²⁺-

dependent nuclease

activity.

[3][13]

Inhibitor Activity pUL56

ATPase activity

reduced by at least

40% in the presence

of 60 µM BDCRB.

[14]

pUL89

Nuclease activity is

partially inhibited by

high concentrations of

BDCRB.

[8]

Table 1: Enzymatic

Activities and

Properties of

Terminase Subunits.

The development of terminase-targeting antivirals has generated significant data on their

efficacy. Letermovir, which targets pUL56, is a highly potent inhibitor of HCMV replication.
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Inhibitor Target EC₅₀ Value (in vitro) Reference

Letermovir pUL56
Median: 2.1 nM

(Range: 0.7 - 6.1 nM)
[1]

Letermovir pUL56
Mean: 2.44 nM (95%

CI: 1.66 - 3.60 nM)
[6][15]

BDCRB pUL56 / pUL89

Inhibits genome

cleavage in cell

culture.

[11][12]

Table 2: Potency of

Terminase Complex

Inhibitors.

EC₅₀ (Half-maximal

effective

concentration) is the

concentration of a

drug that gives half-

maximal response.

The Terminase Complex as a Therapeutic Target
Rationale for Targeting the Terminase
The terminase complex is an ideal target for antiviral therapy for several reasons:

Essential Function: DNA packaging is absolutely required for producing infectious virions.[2]

Viral Specificity: The terminase complex is conserved among herpesviruses but has no

functional counterpart in mammalian cells, suggesting that inhibitors will have high specificity

and low host toxicity.[2]

Novel Mechanism: It offers a mechanism of action distinct from traditional DNA polymerase

inhibitors (e.g., ganciclovir), providing a critical therapeutic option for treating drug-resistant

HCMV strains.[16]
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Mechanisms of Action of Key Inhibitors
Letermovir (AIC246): This first-in-class drug targets the pUL56 subunit.[16] By binding to

pUL56, it is believed to allosterically inhibit the function of the terminase complex, preventing

the cleavage of concatemers and the translocation of DNA into the capsid. This leads to an

accumulation of empty procapsids and a failure to produce mature virions.[11]

Benzimidazole-D-ribonucleosides (e.g., BDCRB): These compounds are known to inhibit

HCMV maturation, with resistance mutations mapping to both UL89 and UL56.[12][14]

BDCRB has been shown to reduce the ATPase activity of pUL56 and partially inhibit the

nuclease activity of pUL89, suggesting it disrupts multiple functions of the complex.[8][14]
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Fig 3. Logical diagram of inhibitor intervention points.

Key Experimental Methodologies
Studying the HCMV terminase complex requires a combination of molecular biology,

biochemistry, and virology techniques.
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Protocol: Recombinant Purification of Terminase
Subunits
This protocol outlines a general approach for expressing and purifying a terminase subunit

(e.g., pUL56 or pUL89) as a Glutathione S-transferase (GST) fusion protein in E. coli.

Cloning: Subclone the coding sequence of the target gene (e.g., UL56) into a bacterial

expression vector, such as pGEX, to create an N-terminal GST-fusion construct.

Expression: Transform the construct into an appropriate E. coli expression strain (e.g.,

BL21). Grow a large-scale culture (1-2 L) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein

expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to culture at a

reduced temperature (e.g., 18-25°C) for several hours or overnight to improve protein

solubility.

Lysis: Harvest the bacterial cells by centrifugation. Resuspend the pellet in a cold lysis buffer

(e.g., PBS with 1% Triton X-100, protease inhibitors, and DNase I). Lyse the cells using

sonication or a French press.

Affinity Chromatography: Clarify the lysate by high-speed centrifugation. Apply the

supernatant to a Glutathione-Sepharose affinity column. Wash the column extensively with

wash buffer (e.g., PBS) to remove non-specifically bound proteins.

Elution: Elute the GST-fusion protein from the column using an elution buffer containing

reduced glutathione (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).

Verification: Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining to

confirm the size and purity of the recombinant protein. Confirm protein identity by Western

blot using a specific antibody.

Protocol: In Vitro Nuclease Activity Assay
This assay assesses the DNA cleavage activity of purified pUL89 or the terminase complex.[8]

[13]

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing nuclease

reaction buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 10 mM MgCl₂, and 1 mM MnCl₂),

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC101837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2941324/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


approximately 500 ng of a supercoiled plasmid DNA substrate (e.g., pUC19), and the purified

pUL89 protein (e.g., 1 µg).

Incubation: Incubate the reaction at 37°C for 1-2 hours.

Reaction Termination: Stop the reaction by adding a stop solution containing EDTA and

proteinase K.

Analysis: Analyze the DNA products by agarose gel electrophoresis. Run the samples on a

1% agarose gel alongside controls (uncut plasmid and linearized plasmid).

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe)

and visualize under UV light. Nuclease activity is indicated by the conversion of supercoiled

plasmid DNA into open-circular and linear forms.

Protocol: Co-Immunoprecipitation for Interaction
Analysis
This method is used to verify protein-protein interactions (e.g., pUL56 with pUL89) in the

context of an infected cell.[7][10]

Cell Lysis: Infect human fibroblasts with HCMV. At a late time point post-infection (e.g., 72-96

hours), wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g.,

RIPA buffer without SDS) containing protease inhibitors.

Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to

reduce non-specific binding. Pellet the beads by centrifugation and collect the supernatant.

Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-pUL56)

to the pre-cleared lysate. Incubate for several hours to overnight at 4°C with gentle rotation

to allow antibody-antigen complexes to form.

Complex Capture: Add fresh Protein A/G agarose beads to the lysate and incubate for

another 1-2 hours at 4°C to capture the immune complexes.

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to

remove non-specifically bound proteins.
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Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE

sample buffer. Analyze the eluate by Western blotting using an antibody against the

suspected "prey" protein (e.g., anti-pUL89). A band corresponding to the prey protein

confirms the interaction.

Protocol: Southern Blot Analysis of Viral DNA Cleavage
This technique distinguishes between uncleaved concatemeric viral DNA and cleaved, unit-

length genomes in infected cells.[11]

DNA Extraction: Infect cells with HCMV and treat with or without a terminase inhibitor. At 72-

96 hours post-infection, harvest the cells and extract total intracellular DNA.

Restriction Digest: Digest the DNA with a restriction enzyme (e.g., KpnI) that cuts outside the

terminal repeat region. This digest will produce a fragment of a specific size from the

concatemeric DNA junction and a smaller fragment if the terminase has cleaved the DNA at

the pac site.

Agarose Gel Electrophoresis: Separate the digested DNA fragments on a large agarose gel

until good separation of large fragments is achieved.

Blotting: Denature the DNA in the gel using an alkaline solution and transfer it to a nylon

membrane via capillary action.

Hybridization: Pre-hybridize the membrane and then hybridize it overnight with a labeled

DNA probe specific to the terminal region of the viral genome.

Detection: Wash the membrane to remove the unbound probe. Detect the probe's signal

using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-

radioactive probes). The presence of the smaller band indicates successful terminase

cleavage, which will be absent or reduced in inhibitor-treated samples.

Protocol: Transmission Electron Microscopy of Capsid
Maturation
This method visualizes capsid types (A, B, and C capsids) in the nucleus to assess the effects

of terminase inhibition.[17][18]
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Cell Preparation and Fixation: Grow and infect human fibroblasts on a suitable substrate. At

the desired time point, fix the cells in a solution of glutaraldehyde in a cacodylate buffer.

Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by en bloc

staining with uranyl acetate to enhance contrast.

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol

concentrations and embed them in an epoxy resin.

Ultrathin Sectioning: Use an ultramicrotome to cut ultrathin sections (60-80 nm) of the

embedded cells. Place the sections on copper grids.

Post-staining: Stain the sections with uranyl acetate and lead citrate to further enhance the

contrast of cellular and viral structures.

Imaging: Examine the grids using a transmission electron microscope (TEM). Acquire

images of the cell nuclei, identifying and quantifying the different types of capsids: A-capsids

(empty), B-capsids (scaffold-containing), and C-capsids (DNA-filled, electron-dense core). A

successful terminase inhibitor will cause an accumulation of A- and B-capsids and a marked

reduction in C-capsids.

Conclusion and Future Directions
The HCMV terminase complex is a sophisticated and essential viral machine, representing a

pinnacle of molecular engineering for genome processing and encapsidation. The elucidation

of its three-part structure and the functional characterization of its subunits have provided

profound insights into the herpesvirus life cycle and have successfully paved the way for a new

class of antiviral drugs.

Future research will likely focus on obtaining high-resolution structural data of the entire

holoenzyme in complex with DNA and the portal, which will be invaluable for understanding the

precise mechanics of DNA translocation and for structure-based drug design. Furthermore,

exploring the network of interactions with other viral and host proteins may uncover additional

regulatory mechanisms and potential therapeutic targets. Continued investigation into this

complex will undoubtedly fuel the development of next-generation antivirals to combat HCMV-

related disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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